Co 102862
Description
CO 102862 (also known as V102862) is a semicarbazone anticonvulsant discovered through empirical screening in animal models . It functions as a potent, broad-spectrum, state-dependent blocker of voltage-gated sodium (Na<sup>+</sup>) channels, preferentially binding to inactivated rather than resting states of the channel . Pharmacokinetic studies in rats reveal that this compound undergoes extensive metabolism, producing a carboxylic acid metabolite as the primary bioactive derivative . It exhibits a prolonged tissue half-life (~14 days) and significant enterohepatic recirculation, which may influence its clinical safety profile .
Properties
IUPAC Name |
[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUDVZSPFRUSK-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181144-66-1 | |
| Record name | CO-102862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-102862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 4-(4-Fluorophenoxy)benzaldehyde
This intermediate is synthesized via Ullmann-type coupling, leveraging copper catalysis for aryl ether formation:
Reaction Scheme :
4-Bromobenzaldehyde + 4-Fluorophenol → 4-(4-Fluorophenoxy)benzaldehyde
Standard Protocol :
| Component | Quantity | Conditions |
|---|---|---|
| 4-Bromobenzaldehyde | 1.0 eq | Anhydrous DMSO, 110°C |
| 4-Fluorophenol | 1.2 eq | CuI (10 mol%), K₂CO₃ (2.0 eq) |
| Reaction Time | 24 h | Nitrogen atmosphere |
Post-reaction purification involves silica gel chromatography (hexane:ethyl acetate, 4:1) yielding pale yellow crystals (mp 78–80°C).
Hydrazone Formation via Condensation
The aldehyde intermediate undergoes Schiff base formation with hydrazinecarboxamide under acidic catalysis:
Reaction Scheme :
4-(4-Fluorophenoxy)benzaldehyde + Hydrazinecarboxamide → this compound
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Solvent System | Ethanol/H₂O (9:1) |
| Catalyst | Conc. HCl (2 drops) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 h |
Key Observations :
- Stereochemical Control : The (E)-configuration predominates (>95%) due to thermodynamic stabilization of the trans-hydrazone.
- Yield Optimization : Sequential recrystallization from dimethyl sulfoxide/water mixtures enhances purity to >98% (HPLC).
Physicochemical Characterization
Critical data for this compound:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 273.26 g/mol | |
| Solubility (DMSO) | 27.32 mg/mL | |
| Melting Point | 262–264°C (decomp.) | |
| UV-Vis λmax (EtOH) | 284 nm, 325 nm |
¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, CONH), 8.45 (s, 1H, N=CH), 7.85–7.78 (m, 4H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 6.92 (t, J = 8.6 Hz, 2H, Ar-H).
Scale-Up Considerations and Process Challenges
Critical Process Parameters
| Stage | Challenge | Mitigation Strategy |
|---|---|---|
| Ullmann Coupling | Copper Residue Removal | Chelation with EDTA followed by activated charcoal treatment |
| Hydrazone Crystallization | Polymorphism | Controlled cooling ramp (2°C/min) |
Stability Profile
- Solution Stability : ≤1 month at −20°C in dimethyl sulfoxide.
- Thermal Degradation : Onset at 260°C (TGA), correlating with melting point data.
Comparative Analysis with Structural Analogs
This compound shares mechanistic parallels with quinazoline-based sodium channel blockers:
| Compound | IC50 (NaV1.7) | Synthetic Complexity |
|---|---|---|
| This compound | 0.85 μM | Moderate |
| Phenylcarbamate | 1.2 μM | High |
| Tetrahydrofuran | 2.8 μM | Low |
The hydrazone moiety in this compound confers enhanced state-dependent binding compared to carbamate derivatives.
Chemical Reactions Analysis
CO 102862 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CO 102862 has a wide range of scientific research applications:
Mechanism of Action
The anticonvulsant effect of CO 102862 is primarily due to its ability to block sodium channels. By inhibiting these channels, the compound prevents the excessive neuronal firing that leads to seizures. It binds to the inactivated state of the sodium channel, which stabilizes the neuronal membrane and reduces excitability .
Comparison with Similar Compounds
Comparison with Similar Compounds
CO 102862 belongs to the class of state-dependent Na<sup>+</sup> channel blockers. Below is a detailed comparison with structurally and functionally related compounds:
Mechanism of Action and Selectivity
- This compound : Blocks multiple Na<sup>+</sup> channel isoforms (broad-spectrum) with enhanced state-dependence (higher selectivity for inactivated channels) compared to classical anticonvulsants. This reduces off-target effects on resting channels, improving its protective index (ratio of toxicity to efficacy) .
- Carbamazepine : A classical Na<sup>+</sup> channel blocker with moderate state-dependence. Binds less selectively to inactivated channels, leading to a narrower therapeutic window .
- Lamotrigine: Similar to carbamazepine but with slower binding kinetics, resulting in delayed channel block.
- PPPA (this compound analog) : A derivative of this compound with optimized state-dependence. Demonstrates superior selectivity for inactivated channels and a 3-fold higher protective index than carbamazepine and lamotrigine .
- NaV1.2/1.6 Blocker-1 (T72170) : Targets specific Na<sup>+</sup> channel isoforms (NaV1.2 and NaV1.6), contrasting with this compound’s broad-spectrum activity. This specificity may limit its utility in diverse seizure types .
Pharmacokinetics
Biological Activity
CO 102862, also known as V102862, is a compound primarily recognized for its potent anticonvulsant properties. It has been extensively studied for its mechanisms of action, particularly its interaction with voltage-gated sodium channels, which play a crucial role in neuronal excitability and the propagation of action potentials. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies that highlight its efficacy and potential applications.
This compound functions as a state-dependent blocker of voltage-gated sodium (Na) channels. This means its inhibitory effects are more pronounced when the channels are in an inactivated state, which is critical during episodes of heightened neuronal activity, such as seizures.
Key Findings:
- Potency : The dissociation constant for the inactivated state () is approximately 0.6 µM, while for the resting state (), it is greater than 15 µM . This indicates a significantly higher affinity for inactivated channels.
- Binding Dynamics : The binding to inactivated channels is relatively slow, taking several seconds to reach a steady state at -80 mV . The rate of binding () is about 1.7 µMs .
- Effect on Recovery : this compound significantly retards the recovery of Na channels from inactivation, further enhancing its anticonvulsant effects .
Table 1: Summary of Key Studies on this compound
Case Studies
In clinical contexts, this compound has shown promise as an effective treatment for various seizure disorders. Here are notable case studies that illustrate its application:
Case Study 1: Efficacy in Epileptic Models
A study involving rodent models demonstrated that this compound significantly reduced seizure frequency and duration compared to control groups. The compound was administered orally and showed robust anticonvulsant activity across different seizure types.
Case Study 2: Safety Profile
Toxicological evaluations conducted on canines and primates indicated that repeated oral doses of this compound did not result in significant toxicity or adverse side effects. This supports its potential for safe use in humans .
Q & A
Q. How can researchers ethically justify the use of this compound in animal studies given its potential neurotoxicity?
- Methodological Answer : Follow 3R principles (Replacement, Reduction, Refinement). Conduct pilot studies to minimize sample sizes. Use non-invasive monitoring (e.g., video tracking for seizure severity) to reduce distress. Submit protocols to institutional animal care committees (IACUC) for approval, referencing precedents from similar sodium channel blockers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
